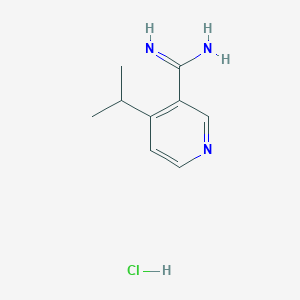
4-Isopropylnicotinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylnicotinimidamide hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClN₃. It is a derivative of nicotinamide, which is an amide of nicotinic acid. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylnicotinimidamide hydrochloride typically involves the reaction of 4-isopropylnicotinamide with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-Isopropylnicotinamide.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylnicotinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Isopropylnicotinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role in metabolic pathways and as a potential drug candidate.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Isopropylnicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: The compound can bind to specific enzymes, altering their activity and affecting metabolic pathways.
Modulating Receptors: It may interact with cellular receptors, influencing signal transduction and cellular responses.
Pathways Involved: The compound is involved in pathways related to energy metabolism, cellular growth, and stress responses.
Comparison with Similar Compounds
Nicotinamide: A precursor and structurally related compound with similar biological activities.
4-Isopropylnicotinamide: The parent compound used in the synthesis of 4-Isopropylnicotinimidamide hydrochloride.
Other Nicotinamide Derivatives: Various derivatives with modifications at different positions on the nicotinamide ring.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its isopropyl group and hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H14ClN3 |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-propan-2-ylpyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-6(2)7-3-4-12-5-8(7)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H |
InChI Key |
CHMBMCJVSJTHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















